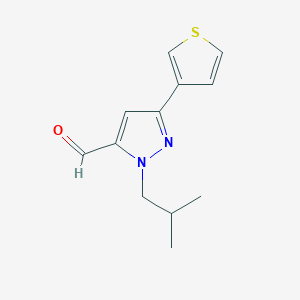

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde group at the 5-position, an isobutyl substituent at the 1-position, and a thiophen-3-yl group at the 3-position. Pyrazole carbaldehydes are pivotal intermediates in medicinal and materials chemistry due to their reactivity, particularly in condensation and cross-coupling reactions .

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C12H14N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,7-9H,6H2,1-2H3 |

InChI Key |

QQOZTAZQDWMFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Introduction of the Isobutyl Group: This step involves alkylation, where the pyrazole ring is treated with an isobutyl halide in the presence of a base.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Condensation: It can participate in condensation reactions to form Schiff bases or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The thiophen-3-yl group in the target compound provides moderate electron donation compared to strongly electron-withdrawing groups like trifluoromethyl (CF₃) in or electron-donating methylsulfanyl in .

- Reactivity : Thiophene’s aromaticity may facilitate π-stacking in supramolecular assemblies, whereas CF₃ or sulfanyl groups influence redox properties or binding affinities in biological targets .

Stability and Reactivity

- Thermal/Acid Stability : Isobutyl’s alkyl chain likely improves thermal stability over ethoxyethyl groups, which undergo acid-catalyzed migration .

- Aldehyde Reactivity : The carbaldehyde in the target compound is primed for condensation (e.g., hydrazone formation) or nucleophilic addition, akin to derivatives in . Thiophene’s electron effects may slightly reduce electrophilicity compared to CF₃-substituted analogues .

Crystallographic and Computational Insights

While crystallographic data for the target compound is absent in the evidence, tools like Mercury CSD and SHELXL (used in ) enable comparative analysis of molecular packing and intermolecular interactions. For example:

Biological Activity

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula

- Molecular Formula : C11H13N3OS

- CAS Number : 2098104-67-5

Structural Features

The compound features a pyrazole ring substituted with an isobutyl group and a thiophene moiety. The aldehyde functional group at the 5-position enhances its reactivity and potential biological interactions.

Overview of Biological Activities

The biological activities associated with pyrazole derivatives, including 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, include:

- Anti-inflammatory

- Antimicrobial

- Antitumor

- Antitubercular

- Antiviral

Table 1: Summary of Biological Activities

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit inflammatory markers. For instance, compounds similar to 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde have shown up to 85% inhibition of TNF-α and IL-6 at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For example, compounds derived from pyrazole structures exhibited notable activity against E. coli, S. aureus, and Pseudomonas aeruginosa, with some showing higher efficacy than traditional antibiotics .

Antitumor Activity

Studies have reported that certain pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antitubercular Activity

The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis. Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential for developing new antitubercular therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.